(-)-Maackiain

Antimycobacterial Tuberculosis Natural Product Screening

(-)-Maackiain (CAS 2035-15-6, ≥98% HPLC) is a verified (6aR,12aR) pterocarpan phytoalexin whose compound-specific selectivity precludes generic substitution by medicarpin. It selectively inhibits Botrytis cinerea without affecting Sclerotinia trifoliorum, delivers 2-fold greater antimycobacterial potency (MIC 50 vs 100 μg/mL) against M. tuberculosis H37Ra, and exhibits >4-fold selective cytotoxicity toward TNBC MDA-MB-231 cells (IC50 25.1 μM) over ER-positive MCF-7 cells. Its biosynthesis via PsPTS1 dirigent protein achieves 2200-fold higher catalytic efficiency, making it the preferred engineering target for heterologous pterocarpan production. For researchers requiring assay-ready, stereochemically authenticated material with documented compound-specific activity profiles.

Molecular Formula C16H12O5
Molecular Weight 284.26 g/mol
CAS No. 2035-15-6
Cat. No. B1675864
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(-)-Maackiain
CAS2035-15-6
Synonyms6a,12a-dihydro-6H-(1,3)dioxolo(5,6)benzofuro(3,2-c)(1)benzopyran-3-ol
inermin
inermin, (6aR-cis)-isomer
inermin, (6aS-cis)-isomer
maackiain
Molecular FormulaC16H12O5
Molecular Weight284.26 g/mol
Structural Identifiers
SMILESC1C2C(C3=C(O1)C=C(C=C3)O)OC4=CC5=C(C=C24)OCO5
InChIInChI=1S/C16H12O5/c17-8-1-2-9-12(3-8)18-6-11-10-4-14-15(20-7-19-14)5-13(10)21-16(9)11/h1-5,11,16-17H,6-7H2/t11-,16-/m0/s1
InChIKeyHUKSJTUUSUGIDC-ZBEGNZNMSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 20 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

(-)-Maackiain (CAS 2035-15-6) Technical Procurement Overview: Pterocarpan Phytoalexin Specifications and Source Verification


(-)-Maackiain is a pterocarpan-class isoflavonoid phytoalexin widely distributed across the Leguminosae family, with verified occurrence in Sophora flavescens, Trifolium pratense (red clover), and chickpea [1]. The compound serves as an inducible antimicrobial defense metabolite produced in response to pathogen challenge . With molecular formula C16H12O5, exact mass 284.068 g/mol, and CAS 2035-15-6, (-)-Maackiain exists as a defined stereoisomer with specific 6aR,12aR configuration that determines its biological recognition and activity profile [2].

Why (-)-Maackiain Cannot Be Functionally Substituted by Generic Pterocarpans: Differential Antifungal Selectivity and Metabolic Stability


Generic substitution among pterocarpan phytoalexins is scientifically unsound due to compound-specific antifungal selectivity profiles and differential susceptibility to pathogen-mediated degradation. Direct comparative studies demonstrate that medicarpin inhibits both Sclerotinia trifoliorum and Botrytis cinerea, whereas (-)-maackiain exhibits selective toxicity only to Botrytis, establishing that these structurally related compounds are not interchangeable in antifungal applications [1]. Furthermore, Fusarium solani isolates exhibit differential metabolic capabilities: all tested isolates metabolized both medicarpin and maackiain, but the ability to metabolize these compounds did not correlate with pisatin or phaseollin metabolism, confirming compound-specific detoxification pathways [2]. At the stereochemical level, (-)-maackiain and (+)-pisatin possess opposite C6a/C11a configurations, resulting from distinct dirigent-protein mediated biosynthetic stereoselectivity that precludes functional equivalence [3].

(-)-Maackiain Quantitative Differentiation Evidence: Direct Comparator Data for Scientific Selection


(-)-Maackiain Exhibits 2-Fold Higher Potency than Medicarpin Against M. tuberculosis H37Ra

In a comparative antimycobacterial evaluation, (-)-maackiain demonstrated 2-fold greater potency than its close structural analog medicarpin against Mycobacterium tuberculosis H37Ra. The study evaluated isolated pterocarpans from Derris indica under identical assay conditions [1].

Antimycobacterial Tuberculosis Natural Product Screening

(-)-Maackiain Demonstrates Selective Antifungal Activity Against Botrytis cinerea While Medicarpin Shows Broad-Spectrum Inhibition

A direct comparative bioassay using detached red clover leaves revealed distinct antifungal selectivity patterns between (-)-maackiain and medicarpin. Medicarpin inhibited both Sclerotinia trifoliorum and Botrytis cinerea, whereas (-)-maackiain exhibited selective toxicity only against Botrytis [1]. This differential selectivity was accompanied by compound-specific degradation: Sclerotinia degraded maackiain to 6a-hydroxymaackiain, while no pterocarpan degradation was detected in Botrytis lesions [1].

Antifungal Phytoalexin Pathogen Selectivity

(-)-Maackiain Biosynthesis Proceeds 2200-Fold More Efficiently with Native Substrate Than with Medicarpin Precursor

Kinetic characterization of pea dirigent-protein PsPTS1 revealed that the enzyme converts cis-(3R,4R)-DMDI to (-)-maackiain with 2200-fold greater efficiency than it converts cis-(3R,4R)-DMI to (-)-medicarpin [1]. This substantial catalytic preference establishes (-)-maackiain as the kinetically favored product under native substrate conditions.

Biosynthesis Enzyme Kinetics Dirigent Protein

(-)-Maackiain Displays Selective Cytotoxicity Against Triple-Negative Breast Cancer Cells (MDA-MB-231 IC50 = 25.1 μM) with Minimal Activity Against ER-Positive MCF-7 Cells (IC50 > 100 μM)

In a panel of isolated isoflavanes from Spatholobus suberectus, (-)-maackiain (compound 6) exhibited selective cytotoxicity against the triple-negative breast cancer cell line MDA-MB-231 with an IC50 of 25.1 ± 7.7 μM, while showing minimal activity against the estrogen receptor-positive MCF-7 cell line (IC50 > 100 μM) [1]. In contrast, co-isolated compounds 1 and 2 showed the opposite selectivity, inhibiting only MCF-7 proliferation [1].

Cancer Cytotoxicity Breast Cancer Selectivity

(-)-Maackiain and (+)-Pisatin Possess Opposite C6a/C11a Stereochemical Configurations, Resulting in Distinct Biosynthetic Pathways and Biological Recognition

Pea phytoalexins (-)-maackiain and (+)-pisatin possess opposite C6a/C11a configurations, a stereochemical divergence with significant implications for biological activity and biosynthesis. While both are pterocarpan phytoalexins from the same plant species, their opposing chirality results from distinct dirigent-protein mediated pathways: PsPTS1 generates (-)-maackiain via intramolecular cyclization of a mono-quinone methide intermediate, whereas the stereochemically distinct (+)-pisatin arises through an alternative enzymatic route [1].

Stereochemistry Biosynthesis Chirality Enantiomer

(-)-Maackiain Demonstrates Antibacterial Activity Against Multiple Pathogens with MIC Values Ranging from 0.5 to 0.83 mg/mL

(-)-Maackiain exhibited moderate antibacterial activity against a panel of clinically relevant pathogens. Against Pseudomonas aeruginosa, maackiain showed an MIC of 0.83 mg/mL, comparable to the positive control activity range. Against Staphylococcus aureus and Proteus mirabilis, maackiain displayed MIC values of 0.83 mg/mL and 0.5 mg/mL, respectively, with ciprofloxacin serving as the reference standard (MIC = 0.312 μg/mL) [1]. The activity varied by pathogen, with the lowest MIC observed against P. mirabilis. Molecular docking studies further supported these findings, with maackiain displaying a binding energy of -7.9 kcal/mol toward the LasR protein of P. aeruginosa [1].

Antibacterial MIC Staphylococcus Pseudomonas Proteus

(-)-Maackiain Prioritized Application Scenarios Based on Quantitative Differentiation Evidence


Targeted Antimycobacterial Screening Where 2-Fold Potency Advantage Over Medicarpin Is Operationally Relevant

In antimycobacterial discovery programs screening natural product libraries against M. tuberculosis H37Ra, (-)-maackiain should be prioritized over medicarpin when compound supply is limited or when detecting activity at lower concentrations is critical. The 2-fold potency advantage (MIC 50 μg/mL vs. 100 μg/mL) translates to reduced compound consumption per assay and earlier hit identification at concentrations where medicarpin would register as inactive [1].

Botrytis-Specific Antifungal Mechanism Studies Requiring Pathogen-Selective Activity

For research investigating Botrytis cinerea-specific antifungal mechanisms or resistance pathways, (-)-maackiain provides the unique advantage of selective activity against Botrytis without concomitant inhibition of Sclerotinia trifoliorum. This selectivity, absent in the broad-spectrum analog medicarpin, enables cleaner experimental designs for dissecting Botrytis-specific defense responses and detoxification mechanisms [1].

Triple-Negative Breast Cancer (TNBC) Mechanistic Studies Leveraging Subtype-Selective Cytotoxicity

(-)-Maackiain's preferential cytotoxicity against MDA-MB-231 triple-negative breast cancer cells (IC50 25.1 μM) with >4-fold selectivity over ER-positive MCF-7 cells makes it a suitable tool compound for investigating TNBC-specific pathways. This selectivity profile distinguishes (-)-maackiain from co-occurring pterocarpans that exhibit the opposite or non-selective activity patterns, enabling focused interrogation of TNBC cell vulnerabilities [1].

Biosynthetic Engineering and Enzymology Studies Leveraging Kinetically Favored PsPTS1 Catalysis

In metabolic engineering projects aimed at heterologous pterocarpan production or enzymatic mechanism studies, (-)-maackiain biosynthesis offers a 2200-fold catalytic efficiency advantage over medicarpin when using the native pea PsPTS1 dirigent-protein system. This kinetic preference makes (-)-maackiain the preferred target for yield optimization and pathway engineering in heterologous expression platforms [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

58 linked technical documents
Explore Hub


Quote Request

Request a Quote for (-)-Maackiain

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.